molecular formula C13H14N2O3 B7568832 (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid

(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid

Cat. No. B7568832
M. Wt: 246.26 g/mol
InChI Key: DCLYOJVQMUITKT-MVIFTORASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. Additionally, future directions for research will be discussed.

Mechanism of Action

(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor works by inhibiting the enzyme phosphoenolpyruvate carboxykinase ((2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid), which is involved in the production of glucose in the liver and kidneys. By inhibiting (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid, (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor reduces the levels of glucose and ATP in cells, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of glucose and ATP levels in cells, and the improvement of metabolic parameters in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor is relatively easy to synthesize and is commercially available. However, one limitation of using (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor in lab experiments is that it may have off-target effects on other enzymes and pathways, which could complicate data interpretation.

Future Directions

For research on (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor include the development of more selective inhibitors that target only (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid, the optimization of dosing regimens for different diseases, and the evaluation of the long-term safety and efficacy of (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor in animal models and clinical trials. Additionally, the potential use of (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor in combination with other drugs or therapies should be explored.

Synthesis Methods

The synthesis of (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor involves a multi-step process that requires the use of several reagents and solvents. The first step involves the condensation of pyrrolidine-2-carboxylic acid with pyridine-3-carbaldehyde in the presence of a base such as sodium hydride. The resulting product is then treated with an acyl chloride, such as 3-pyridin-3-ylprop-2-enoyl chloride, to form the desired (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor.

Scientific Research Applications

(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and obesity. In cancer research, (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor has been shown to inhibit the growth and proliferation of cancer cells by reducing the levels of glucose and ATP in the cells. In diabetes research, (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity research, (2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid inhibitor has been shown to reduce body weight and improve metabolic parameters in obese mice.

properties

IUPAC Name

(2R)-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12(6-5-10-3-1-7-14-9-10)15-8-2-4-11(15)13(17)18/h1,3,5-7,9,11H,2,4,8H2,(H,17,18)/b6-5+/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLYOJVQMUITKT-MVIFTORASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)/C=C/C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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